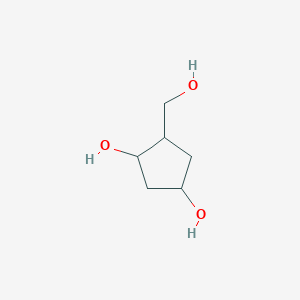![molecular formula C16H14O5 B14799645 4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linderone is a naturally occurring compound isolated from the plant Lindera erythrocarpa. It is known for its significant anti-inflammatory and antioxidant properties. Linderone has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linderone can be synthesized through several synthetic routes. One common method involves the use of cyclopentenedione intermediates. The preparation of the key precursor, methyllinderone, is a necessary step in the synthesis of linderone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of linderone primarily involves the extraction and purification from the plant Lindera erythrocarpa. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify linderone from plant extracts . The stems of Lindera erythrocarpa are particularly rich in linderone, making them a preferred source for industrial extraction .
Chemical Reactions Analysis
Types of Reactions
Linderone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving linderone include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of linderone depend on the type of reaction. For example, oxidation of linderone can lead to the formation of more oxidized derivatives, which may exhibit different biological activities. Similarly, reduction reactions can yield reduced forms of linderone with potentially enhanced therapeutic properties.
Scientific Research Applications
Linderone has a wide range of scientific research applications:
Mechanism of Action
Linderone exerts its effects through several molecular pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 . Additionally, linderone activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 . These mechanisms collectively contribute to the compound’s anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Linderone is often compared with other cyclopentenedione derivatives such as methyl lucidone and kanakugiol. While all these compounds exhibit anti-inflammatory and antioxidant properties, linderone is unique in its ability to modulate both NF-κB and Nrf2 pathways . This dual action makes linderone particularly effective in combating oxidative stress and inflammation, setting it apart from similar compounds.
List of Similar Compounds
- Methyl lucidone
- Kanakugiol
- Linderaspirone A
- Bi-linderone
- Demethoxy-bi-linderone
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,18H,1-2H3/b9-8+ |
InChI Key |
BACYSGZEZYMOBO-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


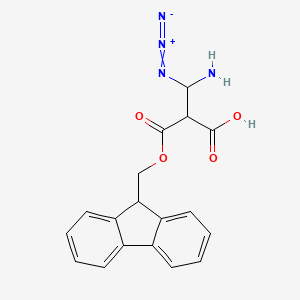
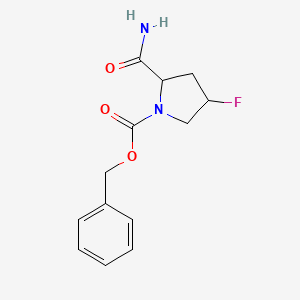
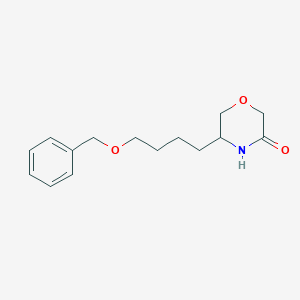

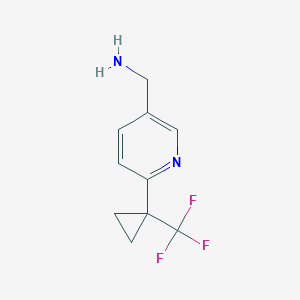

![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
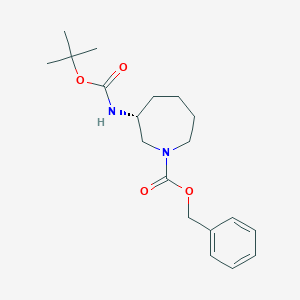
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
